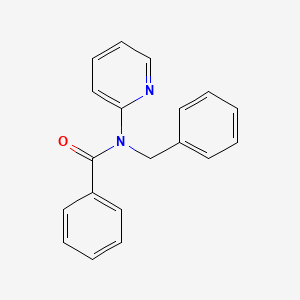

N-benzyl-N-(pyridin-2-yl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-N-pyridin-2-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O/c22-19(17-11-5-2-6-12-17)21(18-13-7-8-14-20-18)15-16-9-3-1-4-10-16/h1-14H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQQKNGSEULEQHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Classical Amidation Approaches

Classical amidation methods remain fundamental in the synthesis of N-benzyl-N-(pyridin-2-yl)benzamide, primarily relying on the formation of an amide bond between an amine and a carboxylic acid derivative.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a traditional and widely used method for forming amide bonds. This approach typically involves the reaction of a nucleophilic amine with a more electrophilic carboxylic acid derivative. For the synthesis of this compound, this would involve the reaction of N-benzyl-N-(pyridin-2-yl)amine with a benzoyl halide, such as benzoyl chloride, or a benzoic anhydride. ontosight.airesearchgate.net The reaction is generally performed in the presence of a base to neutralize the acidic byproduct, such as hydrochloric acid, which is formed during the reaction. ontosight.ai The choice of base and solvent is crucial for the efficiency of the reaction and can influence the final yield of the product.

A study on the synthesis of N-(pyridin-2-yl)benzamide derivatives demonstrated the use of benzoyl chloride with 2-aminopyridine (B139424) in the presence of a base as a viable synthetic route. ontosight.ai While this example illustrates the formation of a secondary amide, the principle can be extended to the synthesis of tertiary amides like this compound by starting with the corresponding secondary amine.

The general reaction is depicted below:

Table 1: Reaction components for nucleophilic acyl substitution.

| Reactant 1 | Reactant 2 | Base (Example) | Product |

| N-benzyl-N-(pyridin-2-yl)amine | Benzoyl chloride | Pyridine (B92270) or Triethylamine | This compound |

| N-benzyl-N-(pyridin-2-yl)amine | Benzoic anhydride | Pyridine or Triethylamine | This compound |

Direct Amidation Protocols

Direct amidation involves the formation of an amide bond directly from a carboxylic acid and an amine, without the pre-activation of the carboxylic acid. These reactions often require coupling agents to facilitate the removal of water, which is formed as a byproduct. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve reaction rates and suppress side reactions.

For the synthesis of this compound, this would entail the direct coupling of benzoic acid and N-benzyl-N-(pyridin-2-yl)amine using a suitable coupling agent. Research has shown the successful synthesis of various benzamide (B126) derivatives using EDC and DMAP as the coupling system. acs.org

Another approach to direct amidation involves high-temperature reactions that drive off water, though this method is often less suitable for complex or sensitive substrates. More recently, catalytic methods for direct amidation have been developed, offering milder reaction conditions. For instance, a bimetallic metal-organic framework, Fe2Ni-BDC, has been shown to be an effective heterogeneous catalyst for the amidation reaction between benzoylformic acid and 2-aminopyridine to produce N-(pyridin-2-yl)-benzamide with a 74% yield. researchgate.net This suggests the potential for similar catalytic systems to be applied to the synthesis of this compound.

Metal-Catalyzed Coupling Reactions for C-N Bond Formation

Metal-catalyzed cross-coupling reactions have become powerful tools for the formation of carbon-nitrogen (C-N) bonds, offering significant advantages in terms of scope and functional group tolerance over classical methods.

Palladium-Catalyzed Amination (e.g., Buchwald-Hartwig Protocol)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of an amine with an aryl halide or triflate in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The synthesis of this compound via this method would involve the coupling of N-benzylbenzamide with 2-halopyridine (e.g., 2-bromopyridine (B144113) or 2-chloropyridine).

The catalyst system typically consists of a palladium precursor, such as Pd(OAc)2 or Pd2(dba)3, and a phosphine (B1218219) ligand. The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. wikipedia.org The development of various generations of ligands has expanded the scope of the Buchwald-Hartwig amination to include a wide range of amines and aryl halides. wikipedia.org

The general catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired C-N coupled product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org The use of a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu), is common in these reactions. nih.gov

Table 2: Components of a typical Buchwald-Hartwig amination for this compound synthesis.

| Component | Example | Function |

| Aryl Halide | 2-Bromopyridine | Electrophilic coupling partner |

| Amine | N-Benzylbenzamide | Nucleophilic coupling partner |

| Palladium Precursor | Pd(OAc)2, Pd2(dba)3 | Catalyst |

| Ligand | Xantphos, BINAP | Stabilizes and activates the catalyst |

| Base | NaOt-Bu, K2CO3 | Promotes deprotonation of the amine |

| Solvent | Toluene (B28343), Dioxane | Reaction medium |

Copper-Mediated Coupling Methods

Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type reactions, provide an alternative to palladium-catalyzed methods. These reactions typically involve the coupling of an amine with an aryl halide in the presence of a copper catalyst. While early Ullmann conditions required harsh reaction conditions (high temperatures), significant advancements have led to the development of milder, more versatile copper-catalyzed amination protocols.

The synthesis of this compound using this approach would involve the reaction of N-benzylbenzamide with a 2-halopyridine in the presence of a copper catalyst, such as copper(I) iodide (CuI) or copper(I) oxide (Cu2O), often in the presence of a ligand like 1,10-phenanthroline (B135089) or an amino acid. The base used is typically a carbonate, such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).

Recent research has demonstrated the synthesis of various N-substituted benzamide derivatives and their copper complexes, highlighting the strong coordinating ability of the amide moiety with transition metals. tsijournals.comnih.gov Furthermore, copper-catalyzed enantioselective aza-Friedel–Crafts reactions have been developed for the synthesis of chiral benzylamines, showcasing the versatility of copper catalysis in C-N bond formation. nih.gov

Nickel-Catalyzed Reactions

Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and powerful alternative to palladium-catalyzed methods for C-N bond formation. Nickel catalysts can often be more reactive than their palladium counterparts, enabling the coupling of less reactive aryl chlorides.

The synthesis of this compound via nickel catalysis would follow a similar pathway to the Buchwald-Hartwig reaction, involving the coupling of N-benzylbenzamide with a 2-halopyridine. A variety of nickel catalysts, often in combination with phosphine or N-heterocyclic carbene (NHC) ligands, have been developed for amination reactions. nwnu.edu.cn

For example, a bimetallic metal-organic framework, Fe2Ni-BDC, has been successfully employed as a heterogeneous catalyst for the synthesis of N-(pyridin-2-yl)-benzamide. mdpi.com This catalyst demonstrated high efficiency and could be recycled multiple times without a significant loss in activity. mdpi.com Another study reported the use of a Ni-based metal-organic framework as an efficient catalyst for amidation reactions to produce N-(pyridin-2-yl)arylamides. researchgate.net These findings underscore the potential of nickel-based catalytic systems for the synthesis of this compound. Nickel-catalyzed reactions have also been utilized in the sustainable synthesis of various nitrogen-containing heterocycles. rsc.orgrsc.org

Oxidative Amidation Protocols

Oxidative amidation has emerged as a powerful tool for the construction of amide bonds, offering direct pathways that often avoid the pre-activation of carboxylic acids.

Metal-Organic Framework (MOF)-Catalyzed Oxidative Coupling

The use of heterogeneous catalysts is a cornerstone of sustainable chemistry. Bimetallic Metal-Organic Frameworks (MOFs) have demonstrated significant efficacy in catalyzing the synthesis of N-(pyridin-2-yl)benzamide derivatives. One notable example involves a bimetallic MOF, Fe₂Ni-BDC, generated by bridging iron(III) and nickel(II) cations with 1,4-benzenedicarboxylic acid (H₂BDC) as the organic linker. mdpi.com This catalyst facilitates the amidation reaction between 2-aminopyridine and trans-β-nitrostyrene to produce N-(pyridin-2-yl)benzamide. mdpi.com

The reaction proceeds under an air atmosphere at 80 °C in dichloromethane (B109758) (DCM) solvent. mdpi.com The Fe₂Ni-BDC catalyst shows superior productivity compared to its single-metal counterparts (Ni-BDC and Fe-BDC). mdpi.com A key advantage of this heterogeneous system is the catalyst's recyclability; it can be recovered and reused for at least six cycles without a significant drop in activity, with the yield for N-(pyridin-2-yl)-benzamide being 77% on the sixth run. mdpi.com The proposed mechanism involves an initial Michael addition of 2-aminopyridine to trans-β-nitrostyrene, followed by catalyst-assisted transformations to yield the final amide product. mdpi.com

Table 1: Fe₂Ni-BDC Catalyzed Synthesis of N-(pyridin-2-yl)-benzamide

| Reactants | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Isolated Yield (%) |

| 2-Aminopyridine, trans-β-nitrostyrene | Fe₂Ni-BDC (10) | DCM | 80 | 24 | 82 |

Peroxide-Promoted Oxidative Amidation

Peroxide-promoted reactions provide a metal-free alternative for amide synthesis. A notable method involves the use of tert-butyl hydroperoxide (TBHP) in the presence of molecular iodine (I₂). rsc.orgnih.gov This system promotes the oxidative C-C bond cleavage of α-bromoketones in the presence of 2-aminopyridines to form N-(pyridin-2-yl)amides. rsc.orgnih.govnih.gov The reaction is typically carried out in toluene at 100 °C. researchgate.net This approach is valued for its mild and metal-free conditions. rsc.orgnih.gov

Chemodivergent Synthetic Pathways

Chemodivergent synthesis allows for the generation of structurally distinct products from a common set of starting materials by simply tuning the reaction conditions.

Divergent Synthesis from α-Bromoketones and 2-Aminopyridines

A compelling example of chemodivergence is the reaction between α-bromoketones and 2-aminopyridine. rsc.orgnih.gov By carefully selecting the catalyst and solvent, one can selectively synthesize either N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridines. rsc.orgnih.gov

To synthesize N-(pyridin-2-yl)amides, the reaction is conducted in toluene using a combination of iodine (I₂) and tert-butyl hydroperoxide (TBHP) as the catalytic system. researchgate.net This pathway proceeds via a C-C bond cleavage mechanism. rsc.orgnih.gov In contrast, if only TBHP is used as a promoter in ethyl acetate, the reaction pathway shifts to a one-pot tandem cyclization/bromination, yielding 3-bromoimidazo[1,2-a]pyridines. rsc.orgresearchgate.net This selectivity highlights the ability to control reaction outcomes by modifying the catalytic environment. nih.gov

Table 2: Chemodivergent Synthesis from α-Bromoketones and 2-Aminopyridine

| Desired Product | Starting Materials | Catalyst/Promoter | Solvent | Temperature (°C) | Time (h) |

| N-(pyridin-2-yl)amide | α-Bromoketone, 2-Aminopyridine | I₂, TBHP | Toluene | 100 | 2 |

| 3-Bromoimidazo[1,2-a]pyridine | α-Bromoketone, 2-Aminopyridine | TBHP | Ethyl Acetate | 90 | 3 |

Derivatization Strategies and Reactivity Studies

Understanding the intrinsic reactivity of the this compound scaffold is crucial for its further functionalization.

Electrophilic Substitution on the Pyridine Ring

The pyridine ring is inherently electron-deficient due to the inductive effect (-I effect) of the electronegative nitrogen atom. nih.gov This deactivation makes electrophilic aromatic substitution (EAS) reactions on pyridine more challenging compared to benzene (B151609) and generally requires harsh reaction conditions. nih.gov The electron-withdrawing nature of the nitrogen directs incoming electrophiles primarily to the C-3 and C-5 positions, as substitution at C-2, C-4, or C-6 would result in an unstable resonance intermediate where the positive charge resides on the electronegative nitrogen atom. youtube.com

In the context of this compound, the N-benzylbenzamide group attached to the C-2 position of the pyridine ring further influences its reactivity. While direct studies on this specific molecule are limited, research on related structures, such as 2-aminopyridine and 2-benzylaminopyridine (B160635), shows that electrophilic attack, like benzylation, can be directed to the C-5 position. researchgate.net The reaction of 2-benzylaminopyridine hydrochloride with benzyl (B1604629) chloride at high temperatures (250 °C) leads to the formation of 2-benzylamino-5-benzylpyridine, demonstrating that C-5 is a viable position for electrophilic substitution. researchgate.net Therefore, it is predicted that electrophilic substitution on the pyridine ring of this compound would preferentially occur at the C-3 or C-5 positions, with the specific outcome depending on the reaction conditions and the nature of the electrophile.

Amide Reduction Pathways

The reduction of the amide functionality in this compound represents a key transformation to access the corresponding amine, N-benzyl-1-phenyl-N-(pyridin-2-yl)methanamine. While specific literature detailing the reduction of this exact compound is limited, established methodologies for amide reduction are applicable.

The most common and potent reagent for the reduction of amides is lithium aluminum hydride (LiAlH₄). libretexts.orgmasterorganicchemistry.com This reagent is capable of reducing primary, secondary, and tertiary amides to their corresponding amines. The general mechanism involves the nucleophilic attack of a hydride ion from the aluminohydride complex onto the electrophilic carbonyl carbon of the amide. This forms a tetrahedral intermediate. Subsequently, the oxygen atom coordinates to the aluminum, and a second hydride transfer, often via an iminium ion intermediate, leads to the final amine product after an aqueous workup. The reaction is typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). It is important to note that LiAlH₄ is a very strong reducing agent and may also reduce other functional groups if present in the molecule. masterorganicchemistry.com

A potential side reaction when using LiAlH₄, especially if traces of moisture are present, is the partial reduction to an aldehyde. stackexchange.com Furthermore, the nature of the substituents on the amide can influence the reaction. For instance, studies on the reduction of N-allylamides with LiAlH₄ have shown that under certain conditions, the double bond can also be reduced. nih.gov

Catalytic hydrogenation is another method for amide reduction, although it generally requires harsh conditions, such as high pressures and temperatures, and is often less effective than using metal hydrides. acs.orgnih.gov Palladium on carbon (Pd/C) is a common catalyst for such transformations. The efficiency of catalytic hydrogenation can be influenced by the substrate; for example, the deprotection of N-benzyl groups on N-heterocycles like pyridine can be challenging due to the strong coordination of the amine to the palladium catalyst, which can lead to catalyst deactivation. acs.orgnih.gov

Synthesis of Substituted Analogues and Derivatives

The synthesis of substituted analogues and derivatives of this compound allows for the exploration of structure-activity relationships for various applications. Research has focused on introducing substituents on both the pyridine and the benzoyl moieties.

One effective method for the synthesis of N-(pyridin-2-yl)benzamide derivatives involves the use of a bimetallic metal-organic framework (MOF), Fe₂Ni-BDC, as a heterogeneous catalyst. mdpi.com This approach utilizes the reaction of substituted 2-aminopyridines with trans-β-nitrostyrene in dichloromethane (DCM) at 80°C. mdpi.com The presence of substituents on the pyridine ring has been shown to slightly reduce the reaction yield. mdpi.com

| Entry | 2-Aminopyridine Derivative | trans-β-Nitrostyrene Derivative | Product | Yield (%) |

| 1 | 2-Aminopyridine | trans-β-Nitrostyrene | N-(pyridin-2-yl)benzamide | 82 |

| 2 | 2-Amino-3-methylpyridine | trans-β-Nitrostyrene | N-(3-methylpyridin-2-yl)benzamide | 76 |

| 3 | 2-Amino-5-methylpyridine | trans-β-Nitrostyrene | N-(5-methylpyridin-2-yl)benzamide | 79 |

Further diversification of the benzamide structure has been achieved through the synthesis of derivatives containing other heterocyclic systems. For example, novel benzamides substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197) have been synthesized. mdpi.com The key steps in this synthesis involve esterification, cyanation, cyclization to form the oxadiazole ring, and finally, an aminolysis reaction to form the amide bond. mdpi.com An example is the synthesis of 2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)-N-(2-fluorophenyl)benzamide, which was obtained in a 60% yield. mdpi.com

Commercially available analogues also highlight the structural diversity that has been achieved. For instance, N-benzyl-2,4-dichloro-N-pyridin-2-yl-benzamide is available from chemical suppliers. sigmaaldrich.com

| Compound Name | CAS Number | Molecular Formula |

| N-benzyl-2,4-dichloro-N-pyridin-2-yl-benzamide | 303227-01-2 | C₁₉H₁₄Cl₂N₂O |

The synthesis of N-(2-substituted benzyl)pivalamides has also been reported, demonstrating methods for substitution on the benzyl group. researchgate.net These syntheses often involve directed lithiation of N-benzylpivalamide followed by reaction with various electrophiles. researchgate.net

Spectroscopic and Structural Elucidation Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy would be instrumental in identifying the number and types of protons in the N-benzyl-N-(pyridin-2-yl)benzamide molecule. Analysis of a closely related compound, N-(α-chlorobenzyl)-N-pyrid-2-yl benzamide (B126), reveals characteristic signals that can be extrapolated. For the target compound, one would expect to observe distinct signals for the protons on the benzyl (B1604629) group's methylene (B1212753) bridge, the benzoyl ring, and the pyridinyl ring. The chemical shifts (δ) and coupling constants (J) of these protons would provide detailed information about their connectivity and spatial arrangement.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For this compound, distinct signals would be expected for each unique carbon atom. This includes the carbonyl carbon of the amide group, which typically appears in the downfield region of the spectrum (around 170 ppm), as well as the carbons of the three aromatic rings (benzyl, benzoyl, and pyridinyl) and the methylene bridge of the benzyl group. The precise chemical shifts would be influenced by the electronic effects of the substituents on each ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Vibrational Analysis of Amide and Pyridine (B92270) Functionalities

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the tertiary amide group, typically observed in the range of 1630-1680 cm⁻¹. The absence of an N-H stretching band (usually found around 3300 cm⁻¹) would confirm the tertiary nature of the amide. Additionally, characteristic absorption bands for the C-N stretching of the amide and the aromatic C=C and C-H stretching and bending vibrations of the pyridine and benzene (B151609) rings would be present.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the this compound molecule would be bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular ion peak would confirm the molecular weight of the compound. The fragmentation pattern would be expected to show characteristic losses of the benzyl group, the benzoyl group, and the pyridinyl group, providing further structural confirmation. For instance, a prominent peak corresponding to the benzoyl cation ([C₆H₅CO]⁺) at m/z 105 is a common feature in the mass spectra of benzamides.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for the analysis of relatively polar and thermally labile molecules. In the context of substituted benzamides and pyridinium (B92312) compounds, ESI-MS is a powerful tool for determining molecular weight and probing fragmentation patterns.

For related compounds, such as N-(4-aminomethylphenyl)pyridinium (AMPP) amides, ESI-MS has been effectively used to enhance detection sensitivity. nih.gov The charge reversal derivatization, converting a carboxylic acid to a cationic amide, significantly improves the signal in the mass spectrometer. nih.gov This approach allows for the detection of cations, which can be more sensitive than detecting anions. nih.gov The fragmentation of these derivatives under collision-induced dissociation (CID) provides structural information about the analyte. nih.gov While specific ESI-MS data for this compound is not detailed in the provided results, the principles of ESI-MS applied to similar structures suggest that it would be a valuable technique for its characterization. The molecular ion peak would be expected, and fragmentation would likely involve cleavage of the amide bond and bonds within the benzyl and pyridyl moieties.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical method for separating and identifying volatile and thermally stable compounds. The process involves separating components of a mixture in the gas chromatograph, followed by detection and identification by the mass spectrometer. researchgate.net

For benzamide and related structures, GC-MS analysis typically shows characteristic fragmentation patterns. researchgate.net A common fragmentation pathway for benzamides involves the loss of an amino group to form a stable benzoyl cation (C₆H₅CO⁺), which gives a prominent peak at m/z 105. researchgate.net This cation can further fragment to a phenyl cation (C₆H₅⁺) at m/z 77. researchgate.net In the case of this compound, one would anticipate observing the molecular ion peak, along with fragment ions corresponding to the benzyl group (m/z 91), the benzoyl group (m/z 105), the phenyl group (m/z 77), and fragments of the pyridine ring.

Derivatization techniques can be employed in GC-MS to improve the volatility and thermal stability of analytes. For instance, benzyl alcohol has been successfully analyzed by GC-MS after derivatization with perfluorooctanoyl chloride, which converts it to a higher molecular weight derivative with a distinct mass spectrum. nih.gov

X-ray Crystallography and Solid-State Analysis

Single-Crystal X-ray Diffraction for Molecular Geometry

While a specific crystal structure for this compound is not available in the search results, studies on closely related compounds provide valuable insights into the expected molecular geometry. For example, the crystal structure of N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide reveals a monoclinic P2₁/n space group. vensel.org Similarly, the crystal structure of 2-amino-N-(pyridin-2-yl)benzamide shows a monoclinic P2₁/c space group. researchgate.net In another related sulfonamide, N-benzyl-pyridine-2-sulfonamide, the dihedral angle between the benzene and pyridine rings is 75.75(9)°. nih.gov These examples suggest that the relative orientation of the aromatic rings in this compound is a key feature of its solid-state conformation.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The detailed molecular geometry, including bond lengths, bond angles, and torsion angles, is obtained from the refinement of single-crystal X-ray diffraction data. These parameters define the conformation of the molecule in the solid state.

In the absence of a specific crystal structure for this compound, data from related structures can be used for comparison. For instance, in the crystal structure of 2-amino-N-(pyridin-2-yl)benzamide, the aromatic rings are nearly coplanar, with a dihedral angle of 2.28(9)°. researchgate.net The structure is stabilized by an intramolecular N—H⋯O hydrogen bond. researchgate.net In contrast, the dihedral angle between the benzene and pyridine rings in N-benzyl-pyridine-2-sulfonamide is much larger at 75.75(9)°. nih.gov This highlights how the nature of the linking group between the rings (amide vs. sulfonamide) significantly influences the molecular conformation.

The bond lengths and angles within the benzamide and pyridine moieties are expected to be consistent with standard values for sp² hybridized carbon and nitrogen atoms. The C-N and C=O bond lengths of the amide group are particularly informative about the degree of resonance and electronic effects within the molecule.

Investigation of Crystal Packing and Unit Cell Parameters

The arrangement of molecules in the crystal lattice, known as crystal packing, is determined by intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. The unit cell parameters (a, b, c, α, β, γ) define the basic repeating unit of the crystal lattice.

For related compounds, crystal packing is often dominated by hydrogen bonding. In the crystal structure of 2-amino-N-(pyridin-2-yl)benzamide, molecules are linked into sheets by N—H⋯O and N—H⋯N hydrogen bonds. researchgate.net Similarly, in N-benzyl-pyridine-2-sulfonamide, molecules form chains along the c-axis via N-H⋯O and N-H⋯N hydrogen bonds, which are then cross-linked into a two-dimensional network. nih.gov The unit cell parameters for N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide are a=8.5657(5) Å, b=9.3203(5) Å, c=18.2134(10) Å, β=91.540(4)°, and it crystallizes in the monoclinic P2₁/n space group with four molecules per unit cell. vensel.org For 2-amino-N-(pyridin-2-yl)benzamide, the monoclinic unit cell has parameters a = 5.323(4) Å, b = 19.530(16) Å, c = 10.302(10) Å, β = 100.965(8)°, and also contains four molecules. researchgate.net

Table of Unit Cell Parameters for Related Compounds

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |

| N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide vensel.org | Monoclinic | P2₁/n | 8.5657(5) | 9.3203(5) | 18.2134(10) | 90 | 91.540(4) | 90 | 4 |

| 2-amino-N-(pyridin-2-yl)benzamide researchgate.net | Monoclinic | P2₁/c | 5.323(4) | 19.530(16) | 10.302(10) | 90 | 100.965(8) | 90 | 4 |

Ultraviolet-Visible (UV-Vis) and Raman Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For aromatic compounds like this compound, characteristic absorptions due to π-π* transitions are expected. A study on a related compound, (S)-N-benzyl-1-phenyl-5-(pyridin-2-yl)-pent-4-yn-2-amine, utilized time-dependent density functional theory (TD-DFT) to calculate the electronic transitions, which were found to be in good agreement with the experimental UV-Vis spectrum. researchgate.net The calculated HOMO and LUMO energies indicated that charge transfer occurs within the molecule. researchgate.net

Raman spectroscopy is a vibrational spectroscopy technique that provides information about the molecular vibrations and is complementary to infrared (IR) spectroscopy. It is particularly useful for studying the vibrations of non-polar bonds and symmetric vibrations. While a specific Raman spectrum for this compound was not found, data for the related compound 2-benzylaminopyridine (B160635) is available. nih.gov The spectrum was recorded using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov Such a spectrum would reveal characteristic bands for the aromatic ring vibrations, C-H stretching and bending modes, and vibrations of the amide group.

Electronic Absorption Characteristics

The electronic absorption characteristics of a molecule, determined by UV-Vis spectroscopy, are dictated by the electronic transitions between molecular orbitals. For this compound, one would anticipate absorptions arising from the π → π* and n → π* transitions within the benzoyl, pyridinyl, and benzyl aromatic rings.

While specific data for the target compound is unavailable, a study on a related compound, 2-(N-benzoyl-N-pyrid-2-yl aminobenzyl)-aminobarbituric acids, which shares the core N-benzoyl-N-pyrid-2-yl amine structure, reported the use of UV-Vis spectroscopy for characterization. researchgate.net This suggests that the chromophoric system of the this compound moiety does exhibit absorption in the UV-Vis region. The conjugation between the pyridine and benzamide groups is expected to influence the position and intensity of these absorption bands.

For context, the UV-Vis spectrum of the simpler precursor, benzylamine, is available and shows characteristic absorptions for the phenyl group. researchgate.net However, the electronic environment is significantly altered in the final, more complex amide structure.

Vibrational Signatures in Raman Spectra

Raman spectroscopy provides information about the vibrational modes of a molecule, offering a detailed fingerprint of its structural components. The Raman spectrum of this compound would be expected to show characteristic bands for the pyridine ring, the monosubstituted benzene ring (from the benzyl group), and the benzamide moiety.

Specific Raman data for this compound could not be located in the reviewed literature. However, a Raman spectrum is available for the related precursor, 2-Benzylaminopyridine. echemi.com This spectrum would exhibit vibrations associated with the pyridine and benzyl groups, but would lack the characteristic amide vibrational modes, most notably the C=O stretching frequency, which would be a prominent feature in the spectrum of the target compound. Studies on other benzamide derivatives confirm that the amide C=O stretch is typically observed in the region of 1630-1680 cm⁻¹. mdpi.com

A study on the synthesis of N-(Pyridin-2-yl)-benzamides utilized Fourier Transform Infrared (FT-IR) spectroscopy, a complementary vibrational spectroscopy technique, for characterization. mdpi.com While not Raman spectroscopy, this indicates the vibrational analysis of this class of compounds is a standard characterization method.

Coordination Chemistry and Ligand Properties

Complexation with Transition Metal Ions

The ligand readily forms complexes with a range of transition metal ions. The synthesis typically involves the reaction of N-benzyl-N-(pyridin-2-yl)benzamide with a corresponding metal salt in a suitable organic solvent.

While specific literature on the complexes of this compound is limited, the synthesis of related compounds follows established methodologies. Typically, a solution of the ligand is treated with a metal salt, such as a chloride or perchlorate, in a solvent like ethanol (B145695) or acetonitrile. The reaction mixture is often heated to facilitate complex formation, and the resulting solid complex can be isolated by filtration upon cooling or solvent evaporation. ias.ac.in

Characterization of these complexes relies on a suite of analytical techniques:

Elemental Analysis: Confirms the stoichiometric ratio of metal to ligand in the complex.

Infrared (IR) Spectroscopy: Provides crucial evidence of coordination. A shift in the vibrational frequencies of the C=O (carbonyl) and the pyridyl ring C=N bonds upon complexation indicates the involvement of these groups in bonding to the metal ion.

UV-Visible Spectroscopy: Gives insight into the electronic structure of the metal's d-orbitals and the geometry of the coordination sphere.

X-ray Crystallography: Offers definitive proof of the molecular structure, bond lengths, and angles, confirming the coordination mode of the ligand and the geometry of the complex. For instance, the crystal structure of a related compound, N,N',N''-tris(pyridin-2-yl)benzene-1,3,5-tricarboxamide, highlights potential steric congestion between the pyridinyl ring and the adjacent amide group, a factor that could influence complexation. uzh.ch

A summary of hypothetical complexes based on common stoichiometries is presented below.

Table 1: Representative Metal Complexes of this compound (L)

| Metal Ion | Representative Formula | Coordination Number | Likely Geometry |

|---|---|---|---|

| Cu(II) | [Cu(L)2Cl2] |

6 | Distorted Octahedral |

| Co(II) | [Co(L)2(H2O)2](ClO4)2 |

6 | Octahedral |

| Ni(II) | [Ni(L)2(H2O)2](NO3)2 |

6 | Octahedral |

| Zn(II) | [Zn(L)2Cl2] |

4 or 6 | Tetrahedral or Octahedral |

| Fe(II) | [Fe(L)3](BF4)2 |

6 | Octahedral |

| Pd(II) | [Pd(L)Cl2] |

4 | Square Planar |

| Pt(II) | [Pt(L)Cl2] |

4 | Square Planar |

Ligand Denticity and Coordination Modes

Based on its structure, this compound is expected to act as a bidentate ligand.

The nitrogen atom of the pyridine (B92270) ring is a classic donor site in coordination chemistry. As a Lewis base, it readily donates its lone pair of electrons to a metal ion, forming a stable coordinate bond. This mode of binding is fundamental to the chemistry of a vast number of pyridine-containing ligands and is the primary anchor point for this compound in complex formation. ias.ac.innih.gov

The second coordination site is the oxygen atom of the amide carbonyl group. When both the pyridyl nitrogen and the amide oxygen bind to the same metal center, they form a stable five-membered chelate ring. This bidentate N,O-coordination is a common motif for N-pyridyl substituted amides. Spectroscopic evidence for this includes a decrease in the C=O stretching frequency in the IR spectrum of the complex compared to the free ligand, indicating a weakening of the C=O double bond upon coordination of the oxygen to the metal.

Table 2: Expected Infrared Spectral Shifts upon Coordination

| Vibration | Free Ligand (cm⁻¹) | Coordinated Ligand (cm⁻¹) | Interpretation |

|---|---|---|---|

| ν(C=O) of amide | ~1670 | ~1630-1650 | Shift to lower frequency indicates coordination via amide oxygen. |

| Pyridine ring breathing | ~990 | ~1010-1020 | Shift to higher frequency indicates coordination via pyridyl nitrogen. |

Influence on Metal Complex Electronic Structure and Magnetism

The coordination of this compound directly influences the splitting of the d-orbitals of the transition metal ion. This, in turn, determines the electronic and magnetic properties of the resulting complex. For metal ions like Co(II) and Fe(II), this can lead to interesting magnetic phenomena.

Iron(II) is a d⁶ ion that can exist in a high-spin (HS, S=2) or a low-spin (LS, S=0) state in an octahedral environment. When the energy difference between these two states is comparable to thermal energy (kBT), a transition between them can be induced by external stimuli like temperature or light. This is known as spin-crossover (SCO). rsc.org

The ligand field strength is a critical determinant of SCO behavior. Ligands that induce a large d-orbital splitting favor the LS state, while those inducing a smaller splitting favor the HS state. For an Fe(II) complex with three bidentate N,O-donor ligands like this compound, the resulting [Fe(N,O)3]²⁺ coordination environment could potentially exhibit SCO. rsc.orgresearchgate.net The magnetic moment of such a complex would be temperature-dependent, showing a high value (~5.2 µB) at high temperatures (HS state) and transitioning to a diamagnetic state (0 µB) at low temperatures (LS state). orientjchem.orgresearchgate.net

However, the presence of the bulky benzyl (B1604629) group on the amide nitrogen could introduce steric hindrance that might weaken the ligand field, potentially stabilizing the HS state and preventing SCO. Studies on related Fe(II) complexes with benzyl-containing ligands have shown that such substitutions can disfavor the LS state. mdpi.com Therefore, whether an Fe(II) complex of this compound would exhibit SCO depends on the delicate balance between the electronic donating ability of the N,O donor set and the steric impact of the benzyl substituent.

Table 3: Magnetic Properties of a Hypothetical Spin-Crossover Fe(II) Complex

| State | Spin State (S) | Theoretical Magnetic Moment (µB) | Temperature Range |

|---|---|---|---|

| High Spin (HS) | 2 | ~5.0 - 5.4 | High Temperature |

| Spin Transition | 2 ↔ 0 | Variable | Intermediate (around T½) |

| Low Spin (LS) | 0 | ~0 | Low Temperature |

Computational and Theoretical Investigations

Molecular Docking Studies and Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Molecular docking simulations for N-benzyl-N-(pyridin-2-yl)benzamide would involve preparing a 3D model of the compound and docking it into the binding sites of various target proteins. The analysis of these docked poses would reveal potential key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and amino acid residues of the protein.

For instance, studies on N-pyridin-2-yl benzamide (B126) analogues have identified them as allosteric activators of glucokinase, a key enzyme in glucose metabolism. nih.gov In such a study involving this compound, one would expect the pyridinyl nitrogen and the benzamide oxygen to act as hydrogen bond acceptors, while the benzyl (B1604629) and benzoyl rings could engage in hydrophobic and π-π stacking interactions within the allosteric site of the protein. nih.gov Similarly, research on other benzamide derivatives as inhibitors of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH) has highlighted the importance of hydrogen bonding and hydrophobic interactions for binding. scialert.net

A hypothetical analysis of this compound binding to a target protein might reveal the interactions detailed in the table below.

| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Pyridinyl nitrogen, Carbonyl oxygen of the amide | Amino acid residues with donor groups (e.g., Ser, Thr, Tyr, Asn, Gln) |

| Hydrophobic Interactions | Benzyl group, Phenyl ring of the benzoyl group | Nonpolar amino acid residues (e.g., Leu, Ile, Val, Ala) |

| π-π Stacking | Pyridine (B92270) ring, Benzene (B151609) rings | Aromatic amino acid residues (e.g., Phe, Tyr, Trp, His) |

This table is illustrative and based on the expected interactions of the functional groups present in the molecule.

The primary output of a molecular docking study is the prediction of the binding affinity, often expressed as a docking score or estimated binding energy (e.g., in kcal/mol), and the preferred binding orientation or "pose" of the ligand within the protein's active site. A lower binding energy generally indicates a more stable protein-ligand complex and, therefore, a higher predicted affinity.

In a typical study, a range of possible binding poses are generated and scored. For example, in the screening of benzamide derivatives against PfDHODH, a compound with a docking energy of -4.82 kcal/mol was identified as a potential inhibitor. scialert.net For this compound, a similar approach would be used to rank its potential as a ligand for various targets. The most favorable orientation would be the one that maximizes favorable interactions and minimizes steric clashes.

| Parameter | Description | Illustrative Value |

| Docking Score | A measure of the predicted binding affinity; more negative values indicate stronger binding. | -5 to -10 kcal/mol |

| Binding Pose | The predicted 3D orientation of the ligand within the binding site. | Characterized by specific hydrogen bond distances and hydrophobic contacts. |

| Key Interactions | Specific amino acid residues predicted to be crucial for binding. | e.g., Hydrogen bond with Ser22, π-π stacking with Phe268. |

This table provides illustrative values for predicted binding parameters based on studies of similar compounds.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the solid state. It is a powerful tool for predicting a wide range of molecular properties.

DFT calculations can provide detailed information about the electronic structure of this compound. This includes the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO energy gap. The HOMO and LUMO are the frontier orbitals that play a crucial role in chemical reactivity. libretexts.orgyoutube.comyoutube.comyoutube.com

The HOMO-LUMO gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net The distribution of these orbitals can indicate the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is likely to be located on the electron-rich aromatic rings and the nitrogen atoms, while the LUMO may be centered on the electron-withdrawing carbonyl group and the pyridine ring.

| Parameter | Description | Illustrative Value |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. | -6.0 to -7.0 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. | -1.0 to -2.0 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; an indicator of chemical reactivity. | 4.0 to 5.0 eV |

This table presents illustrative energy values for frontier molecular orbitals based on DFT calculations of similar aromatic amide compounds.

DFT methods are widely used to determine the most stable three-dimensional conformation of a molecule, a process known as geometry optimization. arxiv.orgarxiv.orgnih.gov This involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. The optimized geometry provides accurate information about bond lengths, bond angles, and dihedral angles.

For this compound, DFT optimization would likely reveal a non-planar structure, with the benzyl and pyridinyl groups twisted relative to the plane of the benzamide moiety to minimize steric hindrance. The calculated geometric parameters can be compared with experimental data from X-ray crystallography if available.

| Parameter | Description | Illustrative Value |

| C=O Bond Length | The length of the carbonyl double bond in the amide group. | ~1.23 Å |

| C-N Bond Length (amide) | The length of the carbon-nitrogen single bond in the amide group. | ~1.38 Å |

| Dihedral Angle (Benzoyl-N-Pyridinyl) | The twist angle between the benzoyl and pyridinyl rings. | 30° - 60° |

This table shows illustrative geometric parameters based on DFT calculations of related benzamide structures.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal lattice. nih.gov It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. This analysis provides a "fingerprint" of the intermolecular contacts.

For a crystalline form of this compound, Hirshfeld surface analysis would reveal the nature and extent of various intermolecular interactions, such as hydrogen bonds, C-H···π interactions, and van der Waals forces, that stabilize the crystal packing. The analysis generates 2D fingerprint plots that summarize the contribution of different types of contacts. nih.gov

| Interaction Type | Description | Illustrative Contribution to Hirshfeld Surface |

| H···H | Interactions between hydrogen atoms on adjacent molecules. | 40-50% |

| C···H / H···C | Interactions involving carbon and hydrogen atoms, often part of C-H···π interactions. | 20-30% |

| O···H / H···O | Interactions between oxygen and hydrogen atoms, indicative of C-H···O hydrogen bonds. | 10-15% |

| N···H / H···N | Interactions between nitrogen and hydrogen atoms, indicative of N-H···C or C-H···N hydrogen bonds. | 5-10% |

| C···C | Interactions between carbon atoms of aromatic rings, indicating π-π stacking. | <5% |

This table provides an illustrative breakdown of intermolecular contacts based on Hirshfeld surface analysis of similar organic crystalline compounds.

Quantification of Intermolecular Contacts in Solid State

The solid-state structure and intermolecular interactions of this compound and its analogs are key to understanding their physical properties and crystal packing. While specific crystallographic data for this compound is not detailed in the provided results, analysis of closely related structures provides valuable insights into the expected intermolecular contacts.

For instance, the related compound N-Benzyl-pyridin-2-amine features a dihedral angle of 67.63 (8)° between its benzene and pyridine rings. nih.gov In its crystal structure, molecules form centrosymmetric dimers through an N-H⋯N hydrogen bond. nih.gov Similarly, N-Benzyl-pyridine-2-sulfonamide exhibits a dihedral angle of 75.75 (9)° between its rings. nih.gov Its crystal lattice is stabilized by a network of hydrogen bonds; molecules are linked into chains by N-H⋯O and N-H⋯N interactions, which are then cross-linked by C-H⋯O hydrogen bonds to form a two-dimensional network. nih.gov

In another analog, N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine, unexpected dual N—H⋯N hydrogen bonding leads to dimerization. nih.gov The angles between the pyridyl and o-diaminophenyl rings are approximately 62°. nih.gov These examples underscore the importance of hydrogen bonding and ring orientation in dictating the solid-state architecture of N-benzyl-pyridinyl derivatives.

Table 1: Dihedral Angles and Key Intermolecular Interactions in Analogs

| Compound | Dihedral Angle (Benzene/Pyridine) | Key Intermolecular Contacts |

| N-Benzyl-pyridin-2-amine | 67.63 (8)° | N-H⋯N hydrogen bonds forming dimers. nih.gov |

| N-Benzyl-pyridine-2-sulfonamide | 75.75 (9)° | N-H⋯O and N-H⋯N hydrogen bonds forming chains; C-H⋯O cross-linking. nih.gov |

| N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine | ~62° | Dual N—H⋯N hydrogen bonds leading to dimerization. nih.gov |

Structure-Activity Relationship (SAR) at the Molecular Level

Computational Approaches to Modulating Molecular Targets

Computational methods are indispensable for designing and optimizing molecules like this compound to modulate the activity of protein targets. nih.gov Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling are pivotal in this process. mdpi.com These approaches help in understanding the structural basis of protein-protein interactions (PPIs) and designing small-molecule inhibitors. nih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the interaction energy via scoring functions. mdpi.com For N-benzylbenzamide derivatives, which have been investigated as dual soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ) modulators, computational design played a key role. acs.org The N-benzylbenzamide moiety was identified as a suitable merged pharmacophore for these targets. acs.org

MD simulations further explore the dynamic behavior of the ligand-protein complex over time, providing insights into structural, dynamic, and thermodynamic properties that static docking cannot capture. mdpi.com For complex targets, these simulations are crucial for understanding how the inherent flexibility of proteins influences ligand binding. nih.gov

Correlation of Structural Modifications with Molecular Interactions

The biological activity of this compound analogs can be finely tuned by making specific structural modifications. Computational studies on N-benzyl pyridinium (B92312)–curcumin derivatives as acetylcholinesterase (AChE) inhibitors demonstrate a clear correlation between structural changes and molecular interactions. nih.gov

Docking studies revealed that the orientation of these compounds within the AChE binding site is sensitive to substituents on the benzyl ring. nih.gov For example, the presence of a nitro group on one derivative caused an orientational shift of the benzyl moiety compared to a derivative with a hydrogen atom, which in turn affected the strength of its interactions with key amino acids like GLU199 and reduced its inhibitory activity. nih.gov

The size and nature of the substituent on the benzyl group are critical. A derivative with a small fluorine substituent (7g) showed potent activity, nearly matching that of the unsubstituted compound (7f). nih.gov In contrast, derivatives with larger substituents like nitro, bromo, or methyl groups were significantly less potent inhibitors of AChE. nih.gov This suggests that steric hindrance and electronic effects introduced by different functional groups directly impact the binding affinity and, consequently, the biological activity.

Table 2: Correlation of Benzyl Substituents with AChE Inhibitory Activity

| Compound Series | Substituent on Benzyl Ring | Relative Inhibitory Activity | IC₅₀ Value |

| 7f / 8a | -H (Hydrogen) | High | ≤56 nM nih.gov |

| 7g / 8b | -F (Fluoro) | High | 16 ± 0.18 nM (for 7g) nih.gov |

| - | -NO₂ (Nitro) | Lower | 0.22 to 1.5 µM range nih.gov |

| - | -Br (Bromo) | Lower | 0.22 to 1.5 µM range nih.gov |

| - | -CH₃ (Methyl) | Lower | 0.22 to 1.5 µM range nih.gov |

Mechanistic Studies of Chemical Reactions

Elucidation of Reaction Pathways and Transition States

Understanding the reaction mechanisms for the synthesis of this compound is essential for optimizing reaction conditions and improving yields. A plausible mechanism has been proposed for the synthesis of the core N-(pyridin-2-yl)-benzamide structure from 2-aminopyridine (B139424) and trans-β-nitrostyrene, catalyzed by a bimetallic metal-organic framework (Fe₂Ni-BDC). mdpi.com

The proposed pathway begins with a Michael addition, where the 2-aminopyridine acts as a nucleophile, attacking the trans-β-nitrostyrene to form an initial intermediate (A). mdpi.com This step is crucial for forging the initial bond between the two reactant species. Following the formation of this adduct, the reaction proceeds through subsequent steps, likely involving rearrangement and elimination, to yield the final N-(pyridin-2-yl)-benzamide product. mdpi.com The catalyst's role is critical; experiments show that the reaction ceases if the catalyst is removed, confirming its essential function in the reaction pathway. mdpi.com

In a different mechanistic study on a related N-benzyl pyrimidine (B1678525) system, the synthesis involved a multi-step process including an addition, a Curtius rearrangement to form an isocyanate intermediate, and a final intramolecular cyclization. nih.gov Such studies, which identify key intermediates and transition states, are fundamental to synthetic chemistry.

Biological Activity: Molecular Mechanisms and Target Identification

Exploration of Molecular Targets and Binding Mechanisms

The structural framework of N-benzyl-N-(pyridin-2-yl)benzamide suggests potential interactions with a variety of cellular proteins and enzymes, a hypothesis supported by extensive research on analogous compounds.

The N-benzyl benzamide (B126) scaffold is a key feature in a series of potent and selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. nih.gov Research has demonstrated that derivatives with this core structure can bind directly to BChE with high affinity. nih.gov For instance, certain N-benzyl benzamide derivatives have exhibited inhibitory concentrations (IC₅₀) in the picomolar to nanomolar range, indicating a strong binding interaction. nih.gov

Furthermore, the N-benzyl moiety is a crucial component in a class of inhibitors targeting the NADH-dependent 2-trans enoyl-acyl carrier protein reductase (InhA), an essential enzyme in Mycobacterium tuberculosis. nih.gov The binding of these N-benzyl-4-((heteroaryl)methyl)benzamides to InhA highlights the role of the benzyl (B1604629) group in establishing effective interactions within the enzyme's active site. nih.gov

The pyridin-2-yl group is also instrumental in mediating interactions with biological targets. In the context of G protein-coupled receptors (GPCRs), 3-((4-benzylpyridin-2-yl)amino)benzamides have been identified as potent agonists of GPR52, a receptor involved in neuropsychiatric and neurological conditions. chemrxiv.org This suggests that the pyridinyl moiety can play a significant role in receptor binding and activation.

| Compound Class | Target Protein/Enzyme | Observed Activity | Reference |

| N-benzyl benzamide derivatives | Butyrylcholinesterase (BChE) | Selective inhibition | nih.gov |

| N-benzyl-4-((heteroaryl)methyl)benzamides | NADH-dependent 2-trans enoyl-acyl carrier protein reductase (InhA) | Inhibition | nih.gov |

| 3-((4-Benzylpyridin-2-yl)amino)benzamides | GPR52 | Agonism | chemrxiv.org |

| N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | mTORC1 | Reduced activity | nih.gov |

The potential of this compound and its analogs to function as enzyme inhibitors is particularly evident in the context of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical targets in the management of Alzheimer's disease.

N-benzylpyridinium-based compounds have been synthesized and demonstrated to be potent AChE inhibitors, with some derivatives showing IC₅₀ values in the nanomolar range. nih.gov The inhibitory mechanism often involves the interaction of the benzyl group with the peripheral anionic site (PAS) of the enzyme, while the pyridinium (B92312) moiety interacts with the catalytic anionic site (CAS).

Similarly, N-benzyl benzamide derivatives have been developed as highly selective BChE inhibitors. nih.gov The selectivity and potency of these compounds are attributed to the specific interactions of the N-benzyl benzamide scaffold within the BChE active site. The inhibitory activity has been confirmed through surface plasmon resonance assays, which revealed sub-nanomolar dissociation constants (K_D), indicating a very strong and direct binding to the enzyme. nih.gov

| Compound Class | Target Enzyme | Inhibition Data (IC₅₀) | Reference |

| N-benzylpyridinium derivatives | Acetylcholinesterase (AChE) | Nanomolar to submicromolar range | nih.gov |

| N-benzyl benzamide derivatives | Butyrylcholinesterase (BChE) | Picomolar to nanomolar range | nih.gov |

| N-Benzyl piperidine (B6355638) derivatives | Histone Deacetylase (HDAC) & AChE | HDAC IC₅₀ = 0.17 µM, AChE IC₅₀ = 6.89 µM (for compound d5) | nih.gov |

Modulation of Biological Pathways

The structural elements of this compound suggest its potential to modulate key biological signaling pathways, a concept supported by studies on related compounds.

Research into N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides has revealed their ability to impact the mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and survival. nih.gov These compounds were found to reduce mTORC1 activity, which in turn led to an increase in basal autophagy. nih.gov However, they also disrupted the autophagic flux under starvation conditions, suggesting a complex modulatory role. nih.gov This dual activity presents a novel mechanism for potential anticancer agents. nih.gov

The GPR52 agonism exhibited by 3-((4-benzylpyridin-2-yl)amino)benzamides points to a potential role in modulating Gs/cAMP signaling pathways, which can influence dopamine (B1211576) signaling in the brain. chemrxiv.org This has implications for the treatment of various neuropsychiatric disorders. chemrxiv.org The ability of these compounds to act as biased agonists, preferentially activating G protein signaling over β-arrestin pathways, represents a sophisticated mechanism for modulating cellular responses. chemrxiv.org

Interactions with Biomolecules

The interaction of small molecules with fundamental biomolecules like DNA is a critical aspect of their biological activity, particularly in the context of anticancer and antimicrobial research.

While there is no direct evidence of DNA binding for this compound itself, the presence of the pyridin-2-yl moiety suggests a potential for such interactions. Polypyridyl ligands are well-known for their ability to coordinate with metal ions and subsequently interact with DNA.

Studies on copper(II) complexes of N-benzyl di(pyridylmethyl)amine have demonstrated their ability to bind to DNA, with the mode of interaction being a key determinant of their biological effects. chemrxiv.org Similarly, other polypyridyl Cu(II) complexes have been shown to bind to the minor groove of DNA with binding constants in the order of 10⁴ M⁻¹. nih.gov These interactions are often studied using techniques such as UV-Vis spectroscopy, fluorescence quenching, and molecular docking. nih.gov The findings from these related compounds suggest that this compound, particularly if complexed with a metal ion, could potentially exhibit DNA binding activity.

Structure-Activity Relationship (SAR) Related to Molecular Target Engagement

The structure-activity relationship (SAR) of this compound and its analogs is crucial for understanding how modifications to its chemical scaffold influence its interaction with molecular targets. While direct and extensive SAR studies on this specific compound are not widely published, valuable insights can be drawn from research on closely related chemical classes. These studies, focusing on moieties present in this compound, such as the N-benzylbenzamide and N-benzyl pyridinium structures, provide a framework for predicting its potential molecular interactions and for the rational design of more potent and selective analogs.

Research into N-benzylbenzamide derivatives has identified them as promising dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ). acs.org These targets are implicated in metabolic syndrome, and their simultaneous modulation is a potential therapeutic strategy. SAR studies on this class of compounds have revealed key structural features that govern their activity. acs.org

A summary of the SAR for N-benzylbenzamides as dual sEH/PPARγ modulators highlights the following points. acs.org The core N-benzylbenzamide scaffold is a valid pharmacophore for both targets. However, the structural requirements for optimal activity are quite stringent. Modifications to the benzyl ring, for instance, have been shown to significantly impact the activity profile. The introduction of sterically demanding groups at the para-position of the benzyl ring can shift the compound's activity. acs.org

In a study focusing on N-benzyl pyridinium-curcumin derivatives as acetylcholinesterase (AChE) inhibitors, the N-benzyl moiety was also a key component. nih.gov These compounds were designed based on the structure of donepezil, a known AChE inhibitor, where the benzylpiperidine moiety interacts with the catalytic active site (CAS) of the enzyme. nih.gov In these derivatives, the benzyl group was shown to be a significant contributor to the inhibitory potency. For instance, a compound featuring a benzyl moiety (compound 7f in the study) exhibited the highest potency against AChE, with an IC50 value of 7.5 ± 0.19 nM. nih.gov This suggests that the benzyl group of this compound could also play a critical role in its binding to protein targets, potentially through hydrophobic interactions within a binding pocket.

Furthermore, studies on 2-benzylbenzimidazole analogs as inhibitors of the transcription factor NF-κB have also provided relevant SAR insights. Although the core is a benzimidazole (B57391) instead of a benzamide, the presence of the benzyl group is a common feature. These studies confirmed that substitutions on the benzimidazole and phenyl rings significantly influence inhibitory activity. Specifically, a hydrophobic cyclohexylmethoxy group on the benzimidazole ring and a hydrophilic hydroxyl group on the phenyl ring of the benzyl moiety were favorable for activity. mdpi.com This underscores the importance of the substitution patterns on the aromatic rings for molecular recognition and biological activity.

The pyridin-2-yl group in this compound is another critical determinant of its potential biological activity. In various bioactive molecules, the pyridine (B92270) ring acts as a bioisostere for a phenyl ring and can engage in hydrogen bonding and π-π stacking interactions with target proteins. The synthesis of various N-(pyridin-2-yl)benzamide derivatives has been reported, indicating the feasibility of modifying this part of the molecule to explore its impact on biological activity. mdpi.com

Interactive Data Table: Structure-Activity Relationship of N-Benzylbenzamide and Related Derivatives

| Compound/Derivative Class | Molecular Target(s) | Key Structural Features for Activity | Reference |

| N-Benzylbenzamides | sEH/PPARγ | Core N-benzylbenzamide scaffold; Sterically demanding groups at the para-position of the benzyl ring. | acs.org |

| N-Benzyl Pyridinium-Curcumin Derivatives | Acetylcholinesterase (AChE) | N-benzyl moiety for interaction with the catalytic active site. | nih.gov |

| 2-Benzylbenzimidazole Analogs | NF-κB | Hydrophobic substitutions on the benzimidazole ring; Hydrophilic substitutions on the phenyl ring of the benzyl group. | mdpi.com |

Supramolecular Chemistry and Intermolecular Interactions

Hydrogen Bonding Networks

Hydrogen bonds are among the most significant directional interactions in determining the structure of molecular crystals. The N-benzyl-N-(pyridin-2-yl)benzamide molecule possesses both hydrogen bond donors and acceptors, setting the stage for the formation of intricate hydrogen-bonding networks.

While the tertiary amide nitrogen in this compound lacks a proton for conventional hydrogen bond donation, the possibility of C-H···O and C-H···N interactions exists. The methylene (B1212753) protons of the benzyl (B1604629) group and the aromatic protons of the phenyl and pyridyl rings can act as weak hydrogen bond donors. These can interact with the carbonyl oxygen of the amide and the nitrogen atom of the pyridyl ring, which are effective hydrogen bond acceptors.

Intermolecularly, these weak hydrogen bonds can link molecules together. For instance, the benzyl C-H groups could form hydrogen bonds with the carbonyl oxygen of a neighboring molecule, leading to the formation of chains or dimers. Similarly, C-H groups on the aromatic rings could interact with the pyridyl nitrogen of an adjacent molecule.

The amide group is a classic motif for establishing robust hydrogen-bonding patterns in molecular crystals. The carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. In the absence of a traditional N-H donor in this specific molecule, it is poised to interact with weaker C-H donors from neighboring molecules.

Aromatic Stacking Interactions

The presence of multiple aromatic rings—two phenyl and one pyridyl—in this compound strongly suggests that π-π stacking interactions will be a prominent feature of its solid-state structure.

Pi-pi stacking interactions arise from the attractive, non-covalent forces between the electron clouds of aromatic rings. In the crystal structure of this compound, it is anticipated that the phenyl and pyridyl rings will arrange themselves to maximize these favorable interactions. This can occur in a variety of geometries, including face-to-face and offset (or slipped) stacking. The specific arrangement will be a balance between the attractive π-π interactions and the repulsive interactions between the electron clouds and the steric hindrance of the rest of the molecule. The dihedral angle between the aromatic rings will be a key determinant of the nature and extent of this stacking.

Crystal Engineering and Self-Assembly

Crystal engineering is the rational design of solid-state structures based on an understanding of intermolecular interactions. The predictable nature of hydrogen bonding and π-π stacking makes them powerful tools for controlling the self-assembly of molecules like this compound.

Q & A

Basic: What are the established synthetic routes for N-benzyl-N-(pyridin-2-yl)benzamide?

Methodological Answer:

The synthesis typically involves a multi-step protocol starting with the preparation of intermediates. For example:

Acylation : React pyridin-2-amine with benzoyl chloride derivatives under basic conditions (e.g., pyridine) to form the benzamide core .

N-Benzylation : Introduce the benzyl group via alkylation using benzyl halides or Mitsunobu conditions .

Purification : Use column chromatography or recrystallization to isolate the product.

Key considerations include optimizing reaction temperature (e.g., reflux vs. room temperature) and solvent choice (e.g., dichloromethane for acylation). Yield improvements often require inert atmospheres (e.g., nitrogen) and stoichiometric control of reagents .

Basic: Which spectroscopic and crystallographic techniques are critical for structural validation?

Methodological Answer:

- ¹H/¹³C-NMR : Assign peaks to confirm the benzyl, pyridinyl, and benzamide moieties. For example, aromatic protons appear in 7.0–8.5 ppm, while amide protons resonate near 10–12 ppm .

- FT-IR : Verify amide C=O stretches (~1650–1700 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .

- X-ray Crystallography : Resolve bond lengths and angles using SHELX software (e.g., SHELXL for refinement). Ensure data quality by collecting high-resolution (<1.0 Å) datasets and validating with R-factor metrics .

Advanced: How can reaction yields be optimized for derivatives with electron-withdrawing substituents?

Methodological Answer:

- Catalyst Screening : Test palladium-based catalysts (e.g., Pd/C) for hydrogenation steps or coupling reactions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in SNAr reactions, while dichloromethane minimizes side reactions in acylation .

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times and improve regioselectivity for halogenated derivatives .

- Data-Driven Optimization : Apply design-of-experiments (DoE) to statistically analyze factors like pH, stoichiometry, and reaction time .

Advanced: How to resolve contradictions between computational docking and experimental binding data?

Methodological Answer:

Validate Computational Models : Refine force fields (e.g., AMBER) using crystallographic data (e.g., ligand-protein PDB files) .

Experimental Cross-Validation :

- Perform isothermal titration calorimetry (ITC) to measure binding affinity (ΔG).

- Compare with surface plasmon resonance (SPR) kinetics (ka/kd) .

Adjust Protonation States : Account for pyridine’s basicity (pKa ~5.0) in physiological conditions, which may alter docking predictions .

Advanced: Designing SAR studies for pyridinyl-benzamide analogs—what substituents impact bioactivity?

Methodological Answer:

- Substituent Library : Synthesize derivatives with:

- Electron-withdrawing groups (e.g., Cl, CF₃) at benzamide para positions to enhance receptor binding .

- Hydrophobic substituents (e.g., methyl, benzyl) on pyridine to improve membrane permeability .

- Biological Assays : Test against target enzymes (e.g., kinases) using IC₅₀ measurements.

- Data Table :

| Derivative | Substituent (R) | IC₅₀ (nM) | Solubility (µg/mL) |

|---|---|---|---|

| 1 | -Cl (para) | 12.3 | 8.5 |

| 2 | -CF₃ (meta) | 9.7 | 5.2 |

| 3 | -OCH₃ (ortho) | 45.6 | 12.8 |

Source: Adapted from kinase inhibition studies

Advanced: How to address discrepancies in crystallographic data refinement for polymorphic forms?

Methodological Answer:

Data Collection : Use synchrotron radiation for high-resolution datasets to resolve overlapping electron densities .

Twinning Analysis : Apply SHELXL’s TWIN command to model twinned crystals and refine occupancy ratios .

Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements and R1/Rfree convergence .

Advanced: What strategies improve metabolic stability in preclinical studies?

Methodological Answer:

- Structural Modifications :

- Replace labile ester groups with amides or heterocycles (e.g., thiazole) .

- Introduce deuterium at metabolically vulnerable C-H bonds .

- In Vitro Assays :

- Conduct microsomal stability tests (human/rat liver microsomes) to measure t₁/₂.

- Use LC-MS to identify major metabolites and modify susceptible sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.